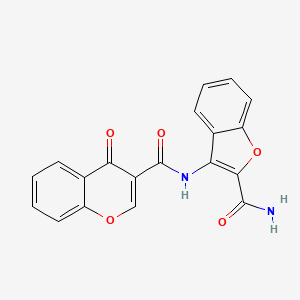

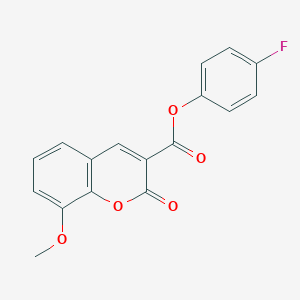

4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H11FO5 . It is a derivative of 2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

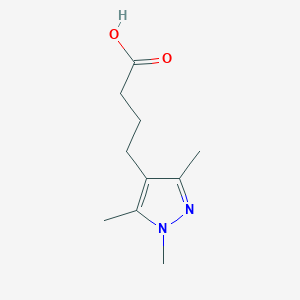

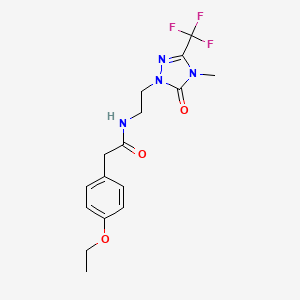

The synthesis of 2H/4H-chromene derivatives, such as this compound, involves several routes . Researchers have discovered multiple mechanisms for the synthesis of a variety of 2H/4H-chromene analogs .Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of unusual activities . For instance, the green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .科学的研究の応用

Environment-Sensitive Fluorophores

One application of similar compounds involves their use as environment-sensitive fluorophores. For instance, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unique fluorescence properties, showing almost no fluorescence in aprotic solvents while strongly fluorescing at long wavelengths in protic solvents. This property makes it suitable for developing new fluorogenic sensors, which can be turned "on" or "off" based on the solvent environment (Uchiyama et al., 2006).

Synthesis and Antitumor Activity

Another research avenue explores the synthesis of derivatives like S14161, identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), with significant implications in cancer treatment. Novel synthesis approaches have enabled the production of enantiomerically pure forms of such compounds, facilitating detailed studies on their effects on tumor cell lines (Yin et al., 2013). Further investigations have led to the discovery of analogues with improved antiproliferative activities against tumor cell lines, indicating a promising avenue for the development of new anticancer agents (Yin et al., 2013).

Chemical Synthesis and Reactions

The chemical synthesis and reactions of compounds related to 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate have been explored, with studies detailing the synthesis of various derivatives. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides insights into potential pathways for creating functionalized chromene derivatives, which can have applications in drug design and materials science (Pimenova et al., 2003).

Antibacterial Effects

The antibacterial effects of chromen-2-one derivatives have also been studied, with certain compounds displaying significant activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights their potential as templates for developing new antibacterial agents (Behrami & Dobroshi, 2019).

作用機序

Target of Action

The primary targets of 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are currently unknown. This compound is a derivative of chromene , a class of compounds known to interact with various biological targets . .

Mode of Action

The mode of action of this compound is not well-documented. As a chromene derivative, it may share some of the interactions common to this class of compounds. Chromenes are known to interact with various biological targets, leading to a range of effects . .

Biochemical Pathways

Chromene derivatives have been found to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections . .

Result of Action

Given its structural similarity to other chromene derivatives, it may have potential therapeutic effects . .

Safety and Hazards

The safety and hazards associated with 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are not explicitly mentioned in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

将来の方向性

The future directions for research on 2H/4H-chromene derivatives like 4-fluorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate could involve further exploration of their diverse synthetic strategies, synthetic mechanisms, various biological profiles, and structure-activity relationships . This could help the scientific community in designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

特性

IUPAC Name |

(4-fluorophenyl) 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXKJJCCCDDVEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2834082.png)

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)

methanone](/img/structure/B2834099.png)